2,4,5-Trimethyloxazole

Description

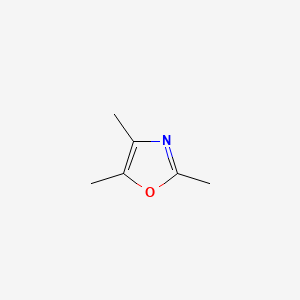

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLDBDZSLLGDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022274 | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; Boiled beef aroma | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 134.00 °C. @ 760.00 mm Hg | |

| Record name | Trimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.964 | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20662-84-4 | |

| Record name | Trimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,5-Trimethyloxazole: Discovery and History

Introduction

2,4,5-Trimethyloxazole is a heterocyclic aromatic organic compound that contributes to the characteristic aromas of a wide variety of cooked foods, including coffee, roasted beef, and cocoa.[1] Its presence is often indicative of thermal processing, arising from the complex cascade of chemical reactions that occur when food is heated. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and natural occurrence of this compound, with a focus on the scientific and research community.

Physicochemical Properties and Identification

This compound is a volatile compound with a nutty, sweet, and green organoleptic profile. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | |

| Molecular Weight | 111.14 g/mol | |

| CAS Number | 20662-84-4 | |

| Boiling Point | 133-134 °C at 760 mmHg | |

| Density | 0.957 g/mL at 25 °C | |

| Refractive Index | n20/D 1.442 | |

| InChI | InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | [2] |

| InChIKey | ZRLDBDZSLLGDOX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(OC(=N1)C)C | [2] |

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the development of synthetic methodologies for the oxazole ring system in the early 20th century. While a definitive "discovery" paper for this specific trimethyl-substituted oxazole has not been identified, its synthesis became feasible through the pioneering work on the Robinson-Gabriel and Dakin-West reactions.

The Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, provided a versatile method for the formation of oxazoles from α-acylamino ketones.[3][4] The Dakin-West reaction, another key transformation, allows for the conversion of α-amino acids to keto-amides, which can then serve as precursors in the Robinson-Gabriel synthesis.

The identification of this compound as a naturally occurring flavor compound came much later with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its presence in roasted coffee, cooked meats, and other thermally processed foods is now well-documented.[1]

Chemical Synthesis

The synthesis of this compound is most commonly achieved through a two-step process involving the Dakin-West reaction followed by a Robinson-Gabriel cyclization. A modern and optimized protocol for this synthesis is detailed below.[1]

Experimental Protocol: Synthesis of this compound[1]

Step 1: Dakin-West Reaction to form α-acylaminoketone

-

Reactants:

-

Alanine

-

Acetic anhydride

-

Dimethylamino pyridine (DMAP)

-

Anhydrous sodium acetate

-

-

Procedure:

-

Combine alanine and acetic anhydride in a mole ratio of 1:11.

-

Add dimethylamino pyridine and anhydrous sodium acetate as catalysts. The mole ratio of dimethylamino pyridine to alanine should be 1:10, and the ratio of anhydrous sodium acetate to alanine should be 2.5:1.

-

Heat the reaction mixture to 130 °C for 5 hours.

-

The resulting product is the intermediate α-acylaminoketone.

-

Step 2: Robinson-Gabriel Reaction to form this compound

-

Reactants:

-

α-acylaminoketone (from Step 1)

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

Mix the α-acylaminoketone with polyphosphoric acid in a 1:4 ratio.

-

Heat the mixture to 150 °C for 2 hours.

-

Purify the resulting this compound by vacuum distillation.

-

This protocol reports a total yield of 30.5%.

-

Natural Occurrence and Formation

This compound is a significant contributor to the flavor profile of many cooked foods. Its formation is primarily attributed to the Maillard reaction and, more specifically, the Strecker degradation of amino acids in the presence of dicarbonyl compounds.

The Strecker degradation involves the reaction of an α-amino acid (such as alanine or cysteine) with a dicarbonyl compound (like 2,3-butanedione), which is formed during the Maillard reaction. This reaction leads to the formation of Strecker aldehydes and α-aminoketones, which can then cyclize to form oxazoles.

Quantitative Occurrence in Foods

The concentration of this compound in food can vary significantly depending on the food matrix, cooking temperature, and time.

| Food Product | Concentration Range | Reference |

| Roasted Coffee | Detected (quantification not specified) | [3] |

| Heated Beef | Detected (quantification not specified) | |

| Cocoa | Detected (quantification not specified) | |

| Cooked Pork | Detected (quantification not specified) | |

| French Fries | Detected (quantification not specified) | |

| Roasted Peanuts | Detected (quantification not specified) |

Analytical Methodologies

The identification and quantification of this compound in food matrices are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique such as solid-phase microextraction (SPME).

Experimental Protocol: Determination of this compound in Coffee by SPME-GC-MS

The following is a general protocol based on common practices for the analysis of volatile compounds in coffee.

-

Sample Preparation:

-

Grind roasted coffee beans to a consistent particle size.

-

Weigh a precise amount of the ground coffee (e.g., 2-5 g) into a headspace vial.

-

Add a known amount of an appropriate internal standard.

-

Seal the vial with a septum cap.

-

-

Solid-Phase Microextraction (SPME):

-

Equilibrate the sealed vial at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the adsorbed compounds from the SPME fiber in the heated injection port of the GC.

-

Separate the volatile compounds on a suitable capillary column (e.g., a polar wax column).

-

Use a temperature program to elute the compounds based on their boiling points and polarities.

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.

-

Quantify the concentration of this compound using the internal standard method.

-

Conclusion

This compound is a key flavor compound with a rich history rooted in the foundational principles of organic synthesis. Its discovery in natural products was made possible by modern analytical techniques, which continue to be essential for its characterization and quantification in complex food matrices. Understanding the pathways of its formation and the methods for its synthesis and analysis is crucial for food scientists, flavor chemists, and researchers in related fields. This guide provides a detailed overview to support further investigation and application of this important flavor molecule.

References

- 1. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 2. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CCXXXII.—A new synthesis of oxazole derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antimicrobial Activity of Azole Derivatives [jstage.jst.go.jp]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethyloxazole is a heterocyclic organic compound with significance in the flavor and fragrance industry and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by tabulated quantitative data for easy reference. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its practical application in a laboratory setting. Furthermore, this document includes a visualization of its synthetic pathway, offering a clear and concise representation of the chemical transformations involved in its preparation. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this compound.

Physical Properties

This compound is a yellowish liquid with a characteristic boiled beef aroma.[1] A comprehensive summary of its key physical properties is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO | [2] |

| Molecular Weight | 111.14 g/mol | [2] |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Boiling Point | 133-134 °C at 760 mmHg | [1][3][4] |

| Density | 0.956 - 0.964 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.438 - 1.446 | [1][5] |

| Solubility | Insoluble in water; Soluble in ethanol | [1] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [4][6] |

| Vapor Density | 3.8 (Air = 1) | [5] |

Chemical Properties and Reactivity

This compound is a stable heterocyclic compound.[2] Its oxazole ring structure, containing both nitrogen and oxygen heteroatoms, imparts it with unique reactivity, making it a valuable intermediate in organic synthesis.[2]

One notable reaction is its regio- and diastereoselective photocycloaddition with aliphatic and aromatic aldehydes, which yields erythro α-amino, β-hydroxy methyl ketones.[3] This reactivity highlights its potential as a scaffold for the synthesis of more complex, biologically active molecules.

As a versatile building block, it is utilized in the synthesis of various biologically active molecules, demonstrating its importance in medicinal chemistry.[2] Its stability and reactivity also make it an attractive component for the development of new materials and formulations.[2]

Spectral Data

The structural characterization of this compound is well-established through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectral Data of this compound

| Spectrum | Details | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.00-2.04 (m), 2.17-2.18 (m), 2.35 (s) | [1] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 9.73, 10.99, 13.67, 130.22, 142.63, 158.66 | [1] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 43, 55, 111, 42, 68 | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a two-step process involving the Dakin-West reaction followed by the Robinson-Gabriel synthesis.[7]

This reaction produces the precursor necessary for the subsequent cyclization to the oxazole ring.

-

Materials: Alanine, acetic anhydride, dimethylaminopyridine (DMAP), anhydrous sodium acetate.

-

Procedure:

-

Combine alanine and acetic anhydride in a molar ratio of 1:11 in a round-bottom flask equipped with a reflux condenser.[7]

-

Add DMAP (0.1 molar equivalents relative to alanine) and anhydrous sodium acetate (2.5 molar equivalents relative to alanine) as catalysts.[7]

-

Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours with continuous stirring.[7]

-

After cooling, the excess acetic anhydride can be removed under reduced pressure to yield the crude α-acylaminoketone.

-

This step involves the cyclodehydration of the α-acylaminoketone to form the final oxazole product.

-

Materials: α-acylaminoketone (from Step 1), polyphosphoric acid (PPA).

-

Procedure:

-

In a reaction vessel, add the crude α-acylaminoketone and polyphosphoric acid in a weight ratio of 1:4.[7]

-

Heat the mixture to 150 °C and maintain this temperature for 2 hours with vigorous stirring.[7]

-

Cool the reaction mixture and then carefully add it to crushed ice to quench the reaction.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound. The total yield for this two-step synthesis is reported to be around 30.5%.[7]

-

References

- 1. store.astm.org [store.astm.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. OPG [opg.optica.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

The Ubiquitous Yet Understated Presence of 2,4,5-Trimethyloxazole in Our Diet: A Technical Guide

For Immediate Release

A comprehensive technical guide released today sheds light on the natural occurrence of 2,4,5-trimethyloxazole, a significant flavor compound found in a variety of common foods. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at the formation, quantification, and analytical methodologies related to this heterocyclic compound.

This compound is a key contributor to the desirable roasted, nutty, and cocoa-like aromas in many cooked foods. Its presence is a direct result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. Specifically, it is formed through the Strecker degradation of the amino acid alanine in the presence of dicarbonyl compounds like 2,3-butanedione.

This guide summarizes the known occurrences of this compound in various food matrices, including coffee, cocoa, cooked meats, and fried potatoes. While the compound has been identified in a range of products, quantitative data remains limited. The guide presents the available data in a structured format to facilitate comparison and highlight areas for future research.

A significant portion of this whitepaper is dedicated to the experimental protocols for the analysis of this compound. Detailed methodologies for sample preparation, including Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavor Evaporation (SAFE), are presented. Furthermore, the guide outlines the parameters for Gas Chromatography-Mass Spectrometry (GC-MS), the primary analytical technique for the identification and quantification of this volatile compound.

To further elucidate the formation of this compound, a detailed diagram of the Strecker degradation pathway is provided, generated using the DOT language for clear visualization of the chemical transformations.

Quantitative Data on this compound in Food

The following table summarizes the available quantitative data for the concentration of this compound in various food products. It is important to note that research in this area is ongoing, and the data is currently limited.

| Food Product | Concentration | Analytical Method | Reference |

| Roasted Coffee | 1186 ng/g | GC-O/AEDA and OAV Analysis | [1] |

| Cocoa | Reported, not quantified | GC-MS | |

| Heated Beef | Reported, not quantified | Not specified | |

| Cooked Pork | Reported, not quantified | Not specified | |

| French-Fried Potatoes | Reported, not quantified | GC-MS | |

| Autolyzed Yeast | Reported, not quantified | Not specified | |

| Cooked Egg | Reported, not quantified | Not specified | |

| Fried Chicken | Reported, not quantified | Not specified | |

| Kohlrabi | Detected, not quantified | Not specified | [2] |

| Nuts | Detected, not quantified | Not specified | [2] |

| Baked Potatoes | Detected, not quantified | Not specified | [2] |

Experimental Protocols

The analysis of this compound in food matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatographic separation and mass spectrometric detection.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

-

Sample Homogenization: A representative portion of the food sample is homogenized to ensure a uniform matrix.

-

Vial Incubation: A known amount of the homogenized sample is placed in a headspace vial. An internal standard may be added for quantification. The vial is sealed and incubated at a controlled temperature (e.g., 50-80°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

-

Thermal Desorption: The SPME fiber is then retracted and introduced into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.

Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile compounds from a solvent extract of a food sample under high vacuum. This method is particularly useful for minimizing the formation of artifacts that can occur at higher temperatures.

-

Solvent Extraction: The food sample is first extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

SAFE Distillation: The solvent extract is slowly introduced into the SAFE apparatus, which is maintained under a high vacuum. The volatile compounds evaporate at a low temperature and are collected in a cold trap, while non-volatile components remain in the distillation flask.

-

Concentration: The collected volatile fraction is then carefully concentrated before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC):

-

Injection Port: Operated in splitless or split mode at a temperature sufficient to ensure rapid volatilization of the analytes (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or equivalent) is typically used for the separation of volatile flavor compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Identification: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

-

Formation Pathway of this compound

The formation of this compound occurs via the Strecker degradation of alanine with 2,3-butanedione, a dicarbonyl compound formed during the Maillard reaction. The key steps are illustrated in the following diagram.

References

Spectroscopic Profile of 2,4,5-Trimethyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4,5-Trimethyloxazole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below were acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the three methyl groups attached to the oxazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.35 | Singlet | 2-CH₃ |

| 2.17 - 2.18 | Singlet | 4-CH₃ or 5-CH₃ |

| 2.03 - 2.04 | Singlet | 4-CH₃ or 5-CH₃ |

Note: The specific assignment of the signals at 2.17-2.18 ppm and 2.03-2.04 ppm to the 4- and 5-methyl groups respectively can be ambiguous without further 2D NMR experiments. Data sourced from a 400 MHz spectrometer.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 158.66 | C2 |

| 142.63 | C4 |

| 130.22 | C5 |

| 13.67 | 2-CH₃ |

| 10.99 | 4-CH₃ or 5-CH₃ |

| 9.73 | 4-CH₃ or 5-CH₃ |

Note: The specific assignment of the signals at 10.99 ppm and 9.73 ppm to the 4- and 5-methyl carbons respectively may require further analysis. Data sourced from a 22.53 MHz spectrometer.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~2985 - 2870 | C-H Stretch | CH₃ |

| ~1650 - 1590 | C=N Stretch | Oxazole Ring |

| ~1550 - 1450 | C=C Stretch | Oxazole Ring |

| ~1380 - 1370 | C-H Bend | CH₃ |

| ~1100 - 1000 | C-O-C Stretch | Oxazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 111 | 94.79 | [M]⁺ (Molecular Ion) |

| 68 | 73.89 | [M - CH₃CN]⁺ |

| 55 | 97.22 | [C₃H₃O]⁺ |

| 43 | 99.99 | [C₂H₃O]⁺ |

| 42 | 82.46 | [C₂H₂O]⁺ |

Data obtained from a Hitachi M-80 instrument using EI-B ionization.[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

A solution of 5-10 mg of this compound is prepared in approximately 0.7 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.[2] The sample is then placed in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity. Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra. The resulting Free Induction Decays (FIDs) are processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the signal of tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

Caption: Workflow for ATR-IR data acquisition.

Attenuated Total Reflectance (ATR) is a common technique for analyzing liquid samples. The ATR crystal of the FTIR spectrometer is first cleaned, typically with a solvent like isopropanol, and a background spectrum is recorded. A small drop of neat this compound is then placed directly onto the crystal. The IR spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹). After the measurement, the crystal is cleaned thoroughly. The resulting spectrum is processed to correct for any baseline distortions and to identify the wavenumbers of the absorption peaks.

Mass Spectrometry Protocol

Caption: Workflow for GC-MS data acquisition.

A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the GC oven is programmed to ramp up, separating the compound from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.

Mass Spectrometry Fragmentation Pathway

The fragmentation of methyl-substituted oxazoles under electron impact ionization often involves characteristic losses.[3] For this compound, a plausible fragmentation pathway is outlined below.

Caption: Proposed MS fragmentation pathway.

The molecular ion ([M]⁺) at m/z 111 is observed. A significant fragmentation route involves the cleavage of the oxazole ring, leading to the loss of an acetyl radical (CH₃CO•) to form the ion at m/z 68. Another prominent fragmentation is the formation of the acylium ion [CH₃CO]⁺ at m/z 43, which is the base peak. The ion at m/z 68 can further lose hydrogen cyanide (HCN) to yield a fragment at m/z 55. This proposed pathway is consistent with the observed mass spectrum.

References

2,4,5-Trimethyloxazole: A Versatile Heterocyclic Building Block for Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethyloxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. While widely recognized for its contribution to the flavor profile of various foods, its utility extends significantly into the realm of organic synthesis. This technical guide details the chemical and physical properties, synthesis, and key applications of this compound as a versatile building block, with a particular focus on its role in the diastereoselective synthesis of valuable amino alcohol derivatives and its potential in the construction of complex molecular architectures.

Chemical and Physical Properties

This compound is a yellowish liquid with a characteristic boiled beef aroma.[1] It is a stable and versatile heterocyclic compound that can serve as a precursor in various chemical transformations.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.14 g/mol | [3] |

| Appearance | Yellowish liquid | [1] |

| Boiling Point | 133-134 °C (at 760 mmHg) | [4] |

| Density | 0.957 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.442 | [4] |

| CAS Number | 20662-84-4 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) | Reference |

| ¹H NMR | CDCl₃ | δ 2.15 (s, 3H), 2.22 (s, 3H), 2.38 (s, 3H) | [5] |

| ¹³C NMR | CDCl₃ | δ 9.8, 11.1, 13.7, 129.9, 142.5, 158.4 | [1] |

| Mass Spectrometry (EI) | - | 111 (M+), 68, 55, 43, 42 | [5] |

Synthesis of this compound

A robust and well-established method for the synthesis of this compound involves a two-step process starting from alanine, employing the Dakin-West and Robinson-Gabriel reactions.[5]

Logical Workflow for the Synthesis of this compound

Experimental Protocol: Synthesis of this compound[5]

Step 1: Dakin-West Reaction to form α-Acylaminoketone

-

To a reaction vessel, add alanine and acetic anhydride in a 1:11 molar ratio.

-

Add dimethylaminopyridine (DMAP) and anhydrous sodium acetate as catalysts. The molar ratio of DMAP to alanine should be 1:10, and the molar ratio of anhydrous sodium acetate to alanine should be 2.5:1.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and proceed to the next step.

Step 2: Robinson-Gabriel Reaction to form this compound

-

To the α-acylaminoketone intermediate from Step 1, add polyphosphoric acid (PPA) in a 1:4 ratio (product from step 1:PPA).

-

Heat the mixture to 150 °C and maintain this temperature for 2 hours with stirring.

-

After cooling, the crude product is purified by vacuum distillation to yield this compound.

The overall yield for this two-step synthesis is reported to be approximately 30.5%.[5]

Applications as a Heterocyclic Building Block

Beyond its role as a flavor component, this compound is a valuable precursor in organic synthesis, particularly in photochemical reactions and as a diene component in Diels-Alder reactions for the construction of complex heterocyclic systems.

Paterno-Büchi Photocycloaddition: Synthesis of Amino Alcohols

This compound undergoes a regio- and diastereoselective [2+2] photocycloaddition reaction with aldehydes, known as the Paterno-Büchi reaction, to yield bicyclic oxetanes. These oxetanes can be readily hydrolyzed to afford erythro α-amino, β-hydroxy methyl ketones, which are valuable building blocks in medicinal chemistry.

Experimental Workflow for Photocycloaddition and Hydrolysis

General Experimental Protocol: Photocycloaddition of this compound with Aldehydes

This protocol is adapted from a similar procedure for isoxazoles and should be optimized for specific substrates.[6]

-

In a quartz reaction vessel, dissolve this compound (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent such as acetonitrile or benzene.

-

Degas the solution with nitrogen or argon for 15-30 minutes.

-

Irradiate the stirred solution with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., 0-20 °C) until TLC or GC-MS analysis indicates consumption of the starting material.

-

Upon completion, evaporate the solvent under reduced pressure. The crude bicyclic oxetane can be purified by column chromatography on silica gel.

Hydrolysis to the Amino Alcohol:

-

Dissolve the purified oxetane in a mixture of an organic solvent (e.g., THF, acetone) and aqueous acid (e.g., 1M HCl).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude erythro α-amino, β-hydroxy methyl ketone, which can be further purified by chromatography or crystallization.

Table 3: Representative Products of Photocycloaddition-Hydrolysis Sequence

| Aldehyde (R-CHO) | Product (erythro α-Amino, β-Hydroxy Methyl Ketone) | Expected Yield |

| Benzaldehyde | 2-Amino-1-phenyl-1,2-dihydroxy-butan-3-one | High |

| Acetaldehyde | 2-Amino-3,4-dihydroxy-pentan-2-one | High |

| Isobutyraldehyde | 2-Amino-1-hydroxy-1-(isopropyl)-butan-3-one | High |

Note: Specific yields for these reactions with this compound require experimental determination. The expected yields are based on analogous reactions.

Diels-Alder Reaction: Synthesis of Pyridine Derivatives

Substituted oxazoles, including derivatives of this compound, are valuable dienes in the Diels-Alder reaction. This [4+2] cycloaddition with a suitable dienophile provides a powerful route to substituted pyridines, including the core structure of Vitamin B6 (pyridoxine).[7]

Reaction Pathway for Vitamin B6 Synthesis

While specific examples utilizing this compound in this context are not extensively detailed in readily available literature, the general synthetic strategy highlights its potential as a building block for constructing highly functionalized pyridine rings, which are prevalent in pharmaceuticals and agrochemicals. The electron-donating methyl groups on the oxazole ring are expected to enhance its reactivity as a diene in the Diels-Alder reaction.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in organic synthesis. Its utility in the diastereoselective synthesis of erythro α-amino, β-hydroxy methyl ketones via a Paterno-Büchi photocycloaddition reaction provides a valuable tool for medicinal chemists. Furthermore, its role as a diene in Diels-Alder reactions opens avenues for the construction of complex pyridine-based molecules. The data and protocols presented in this guide are intended to facilitate the exploration and application of this compound in research and development settings, encouraging its use beyond the flavor and fragrance industry.

References

- 1. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7495101B2 - Manufacture of vitamin B6 - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 2,4,5-三甲基噁唑 99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 6. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Foundations of the Oxazole Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle featuring an oxygen and a nitrogen atom, is a fundamental scaffold in medicinal chemistry. Its unique electronic and structural characteristics have established it as a "privileged scaffold" in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the theoretical underpinnings of the oxazole ring system, detailing its electronic structure, reactivity, and spectroscopic properties through computational analysis. Furthermore, it presents key synthetic methodologies and explores the interaction of oxazole derivatives with critical biological signaling pathways.

Theoretical Studies on the Oxazole Ring System

Computational chemistry provides invaluable insights into the intrinsic properties of the oxazole ring, guiding the rational design of new derivatives with desired functionalities. Density Functional Theory (DFT) and ab initio methods are powerful tools to elucidate its electronic structure and predict its reactivity.

Molecular Geometry

The geometry of the oxazole ring has been extensively studied using various computational methods. The calculated bond lengths and angles provide a foundational understanding of its structure. Below is a summary of theoretical geometric parameters for the parent oxazole molecule.

| Parameter | B3LYP/6-311++G(d,p)[1] | HF/6-31G(d) |

| Bond Lengths (Å) | ||

| O1-C2 | 1.363 | 1.354 |

| C2-N3 | 1.291 | 1.285 |

| N3-C4 | 1.390 | 1.383 |

| C4-C5 | 1.357 | 1.361 |

| C5-O1 | 1.371 | 1.369 |

| Bond Angles (°) | ||

| C5-O1-C2 | 104.4 | 104.9 |

| O1-C2-N3 | 115.3 | 115.1 |

| C2-N3-C4 | 103.9 | 104.2 |

| N3-C4-C5 | 110.0 | 109.9 |

| C4-C5-O1 | 106.4 | 105.9 |

Electronic Properties and Reactivity

The electronic distribution within the oxazole ring dictates its reactivity towards electrophiles and nucleophiles. Mulliken population analysis is a method to estimate partial atomic charges, providing a quantitative measure of the electron density at each atom.[2][3]

| Atom | Mulliken Charge (B3LYP/6-31G(d,p)) |

| O1 | -0.25 |

| C2 | +0.20 |

| N3 | -0.28 |

| C4 | -0.05 |

| C5 | -0.08 |

The calculated charges indicate that the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Conversely, the C4 and C5 positions are more electron-rich, making them the preferred sites for electrophilic substitution.[4]

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[5][6] The HOMO-LUMO energy gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity.[7]

| Parameter | Value (eV) |

| HOMO Energy | -5.6518 |

| LUMO Energy | 0.8083 |

| HOMO-LUMO Gap (ΔE) | 4.8435[7] |

Spectroscopic Properties

Theoretical calculations can accurately predict the spectroscopic features of oxazole, aiding in the characterization of newly synthesized derivatives.

NMR Spectroscopy: The calculated chemical shifts for the protons in the oxazole ring are in good agreement with experimental data.

| Proton | Calculated ¹H Chemical Shift (ppm)[8] | Experimental ¹H Chemical Shift (ppm)[9] |

| H2 | 8.09 | 7.95 |

| H4 | 7.26 | 7.09 |

| H5 | 7.78 | 7.69 |

Vibrational Spectroscopy: Computational methods can predict the vibrational frequencies of the oxazole ring, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies for the parent oxazole molecule show good correlation with experimental values.[10]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Ring Breathing | 1080 | 1080 |

| C-H in-plane deformation | 1257 | 1257 |

| Ring Stretch | 1326 | 1326 |

| Ring Stretch | 1498 | 1498 |

| Ring Stretch | 1537 | 1537 |

Experimental Protocols for Key Syntheses

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide range of derivatives.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization and dehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[11][12]

Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [13]

-

Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[14]

Protocol: Synthesis of 4-Substituted Oxazoles [15]

-

Preparation: In a round-bottom flask, dissolve α-substituted tosylmethyl isocyanide (1.0 eq) and an aldehyde (1.0 eq) in methanol.

-

Reaction: Add potassium carbonate (2.0 eq) to the stirred solution. Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the layers and extract the aqueous layer with the organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography on silica gel.

References

- 1. benchchem.com [benchchem.com]

- 2. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. irjweb.com [irjweb.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 2,4,5-Trimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,4,5-trimethyloxazole, a heterocyclic compound of interest in flavor chemistry and as a building block in organic synthesis. This document outlines its known chemical reactions, stability profile under various conditions, and detailed experimental protocols for its synthesis and stability assessment.

Core Properties of this compound

This compound is a substituted oxazole with physical and chemical properties that are foundational to its reactivity and stability. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [1][2] |

| Molecular Weight | 111.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 133-134 °C at 760 mmHg | [3] |

| Density | 0.956 to 0.964 g/cm³ at 25 °C | [3][4] |

| Refractive Index | 1.4380 to 1.4460 at 20 °C | [3][4] |

| Flash Point | 33.33 °C (92.00 °F) | [3][4] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |

| CAS Number | 20662-84-4 | [1] |

Reactivity Profile

The reactivity of this compound is governed by the electron distribution within the oxazole ring and the influence of the three methyl substituents. The oxazole ring can act as a diene in cycloaddition reactions and is susceptible to electrophilic attack and oxidation.

Synthesis via Robinson-Gabriel Reaction

A primary route for the synthesis of this compound is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[5][6][7] The synthesis of this compound specifically can be achieved from alanine, which undergoes a Dakin-West reaction to form the α-acylaminoketone precursor.[5]

Cycloaddition Reactions: Diels-Alder Reactivity

Oxazoles, including this compound, can function as dienes in [4+2] Diels-Alder cycloaddition reactions, particularly with electron-deficient dienophiles. This reactivity provides a synthetic route to substituted pyridines and furans.[8] The reaction with a dienophile like N-phenylmaleimide would proceed through a bicyclic intermediate, which can then undergo further transformations.

Photooxidation with Singlet Oxygen

Oxazoles are known to be susceptible to photooxidation by singlet oxygen (¹O₂). This reaction typically proceeds via a [4+2] cycloaddition mechanism, forming an unstable endoperoxide intermediate. This intermediate can then rearrange to form various degradation products. For this compound, this degradation pathway is a key consideration for its stability, especially when exposed to light and oxygen.

Stability Profile

The stability of this compound is a critical factor for its application in drug development and as a flavor compound. Its stability is influenced by temperature, pH, and exposure to light. While specific quantitative data for this compound is limited, the general stability of oxazoles and volatile flavor compounds provides valuable insights.

Table 2: Summary of Stability Profile for this compound

| Condition | Expected Stability | Primary Degradation Pathways |

| Thermal | Moderately stable at room temperature. Degradation is expected at elevated temperatures. | Thermal decomposition, potentially involving ring cleavage and oxidation. |

| pH (Hydrolytic) | Likely to be most stable in neutral to slightly acidic conditions. Susceptible to degradation under strong acidic or basic conditions. | Acid or base-catalyzed hydrolysis of the oxazole ring. |

| Photochemical | Susceptible to degradation upon exposure to UV or visible light, especially in the presence of oxygen. | Photooxidation via reaction with singlet oxygen, leading to ring-opened products. |

Thermal Stability

As a volatile organic compound, this compound is expected to have limited thermal stability at high temperatures.[9] As a flavor compound, its stability during processing and storage is crucial.[10] Accelerated shelf-life studies at elevated temperatures can be used to predict its long-term stability.[9]

pH and Hydrolytic Stability

The stability of this compound in aqueous solutions is dependent on the pH. The oxazole ring can be susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring opening and loss of its characteristic properties.[11][12] Stability studies across a range of pH values are necessary to determine its optimal storage and formulation conditions.

Photostability

Exposure to light, particularly in the presence of oxygen, is a significant factor in the degradation of oxazoles.[13] The photooxidation pathway involving singlet oxygen is a primary concern. To ensure stability, this compound should be stored in light-protected containers.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and stability assessment of this compound. The following sections provide methodologies based on established procedures for oxazole synthesis and stability testing of chemical compounds.

Synthesis of this compound via Robinson-Gabriel Reaction[5]

Objective: To synthesize this compound from alanine.

Materials:

-

Alanine

-

Acetic anhydride

-

Dimethylaminopyridine (DMAP)

-

Anhydrous sodium acetate

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (distillation)

Procedure:

-

Dakin-West Reaction (Formation of α-acylamino ketone):

-

In a round-bottom flask, combine alanine, dimethylaminopyridine, and anhydrous sodium acetate.

-

Add acetic anhydride to the mixture. The recommended molar ratio of alanine to acetic anhydride is 1:11.

-

Heat the reaction mixture at 130°C for 5 hours with stirring.

-

After cooling, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

-

-

Robinson-Gabriel Cyclization:

-

To the crude α-acylamino ketone, add polyphosphoric acid (PPA) in a 1:4 mass ratio.

-

Heat the mixture to 150°C for 2 hours with vigorous stirring.

-

Cool the reaction mixture and carefully add it to ice-water.

-

Neutralize the aqueous solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude this compound by vacuum distillation.

-

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[1][5]

Stability Assessment Protocols

A systematic approach is required to evaluate the stability of this compound under various stress conditions.

Objective: To evaluate the thermal stability of this compound at elevated temperatures.

Procedure:

-

Place accurately weighed samples of this compound in sealed, inert vials.

-

Store the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.

-

Allow the sample to cool to room temperature and dissolve it in a suitable solvent.

-

Analyze the sample using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify any degradation products.

-

Plot the concentration of this compound versus time for each temperature and determine the degradation rate constants.

-

Use the Arrhenius equation to extrapolate the degradation rate at normal storage conditions (e.g., 25°C) and estimate the shelf-life.

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Procedure:

-

Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Add a known concentration of this compound to each buffer solution in sealed containers.

-

Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

-

At various time points, withdraw an aliquot from each solution.

-

Immediately analyze the aliquots using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS) to measure the concentration of this compound.

-

Calculate the pseudo-first-order rate constant for the degradation at each pH.

-

Plot the logarithm of the rate constant versus pH to generate a pH-rate profile, which will indicate the pH of maximum stability.

Objective: To assess the stability of this compound when exposed to light.

Procedure:

-

Prepare solutions of this compound in a photochemically inert solvent.

-

Place the solutions in transparent containers (e.g., quartz cuvettes).

-

Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

-

Expose the test samples to a light source that provides both UV and visible radiation (e.g., a xenon lamp) in a photostability chamber.

-

At predetermined time intervals, withdraw samples from both the exposed and control containers.

-

Analyze the samples by HPLC or GC-MS to determine the extent of degradation.

-

Compare the results from the exposed samples to the control samples to ascertain the degradation due to light exposure.

-

Characterize any significant photodegradation products.

Conclusion

This compound exhibits a rich and varied reactivity profile, making it a versatile building block in organic synthesis. Its stability, however, is a key consideration for its practical applications. The compound is susceptible to degradation under thermal stress, in strongly acidic or basic aqueous environments, and upon exposure to light. A thorough understanding of these reactivity and stability characteristics, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals to effectively utilize and formulate this compound while ensuring its quality and efficacy over time. The provided experimental protocols offer a framework for the consistent synthesis and comprehensive stability assessment of this compound.

References

- 1. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 3. 2,4,5-trimethyl oxazole, 20662-84-4 [perflavory.com]

- 4. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]

- 5. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 9. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cgxj4479-prod.admin.mysiluzan.com]

- 10. Shelf-life Studies - aromaLAB [aromalab.de]

- 11. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 12. Food Chemical Stability as Affected by Product Composition - AUBURN UNIVERSITY [portal.nifa.usda.gov]

- 13. mdpi.com [mdpi.com]

2,4,5-Trimethyloxazole role in Maillard reaction

An In-depth Technical Guide on the Role of 2,4,5-Trimethyloxazole in the Maillard Reaction

Executive Summary

The Maillard reaction is a fundamental process in food chemistry, responsible for the development of color and a vast spectrum of flavor compounds that define the sensory profile of cooked foods. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating. Among the myriad of molecules generated, heterocyclic compounds are of particular importance for their potent aroma characteristics. This technical guide provides a comprehensive overview of this compound, a key oxazole derivative formed during the Maillard reaction. It details its formation mechanism, physicochemical properties, influencing factors, and analytical methodologies, targeting researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction to this compound

This compound is a significant heterocyclic flavor compound found in a variety of cooked and thermally processed foods, including heated beef, cocoa, coffee, cooked pork, and french fries.[1] It belongs to the class of 2,4,5-trisubstituted oxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[2] Its characteristic nutty, sweet, and green aroma profile makes it a crucial contributor to the desirable flavors developed during cooking.[3] The formation of this compound is intricately linked to the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, which are themselves products of sugar degradation within the Maillard reaction cascade.[4]

Physicochemical and Sensory Properties

The distinct sensory impact of this compound is defined by its physical and chemical characteristics. It is a flammable, pale yellow liquid with a very low odor threshold, making it impactful even at trace concentrations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,5-trimethyl-1,3-oxazole | [2][5][6] |

| CAS Number | 20662-84-4 | [3][5] |

| Molecular Formula | C₆H₉NO | [2][7] |

| Molecular Weight | 111.14 g/mol | [7][] |

| Appearance | Colorless to pale yellow liquid | [1][9] |

| Boiling Point | 133-134 °C at 760 mmHg | [10] |

| Specific Gravity | 0.956 to 0.964 @ 25 °C | [3][10] |

| Refractive Index | 1.438 to 1.446 @ 20 °C | [3][10] |

| Solubility | Insoluble in water; Soluble in alcohol | [3][10] |

Table 2: Sensory Profile of this compound

| Sensory Attribute | Description | Reference(s) |

| Odor | Nutty, sweet, green, with notes of roasted nut skin, wasabi, and mustard. | [1][3][10] |

| Taste | Earthy, potato-like, mushroom, sweet roasted cocoa, coffee, and savory beef. | [3] |

| Flavor Applications | Chocolate, cocoa, coffee, savory meaty flavors, malt, and toasted bread. |

Mechanism of Formation in the Maillard Reaction

The Maillard reaction is a complex network of reactions.[11][12] The formation of this compound is a result of specific intermediate reactions, primarily involving the interaction of an α-dicarbonyl compound with an amino acid.

The key pathway involves the Strecker degradation of an amino acid (like alanine) by an α-dicarbonyl compound (like 2,3-butanedione).[4] This reaction produces an α-amino carbonyl intermediate. This reactive intermediate can then cyclize to form an oxazole ring.[4] Specifically, the reaction between 2,3-butanedione and alanine is a well-established route for the formation of this compound.

Factors Influencing Formation

The yield and rate of this compound formation are subject to several critical parameters that govern the Maillard reaction itself.

Table 3: Key Factors Affecting this compound Formation

| Factor | Effect on Formation | Rationale | Reference(s) |

| Temperature | Increased formation with higher temperature | The Maillard reaction is accelerated at higher temperatures (typically 140-165 °C). This increases the rate of sugar degradation to form α-dicarbonyl precursors. | [11][12][13] |

| pH | Formation is favored in less acidic conditions | An alkaline environment accelerates the initial stages of the Maillard reaction by increasing the nucleophilicity of the amino group. While specific pH optima can vary, extreme acidity can inhibit the reaction. | [11][12] |

| Reactant Type | Dependent on specific sugars and amino acids | The presence of alanine and precursors to 2,3-butanedione (from specific sugar degradation pathways) is essential for the formation of this compound. | [14] |

| Water Activity (a_w) | Maximum reaction rate at intermediate a_w (0.6-0.7) | Water is a product of the initial reaction; high water content can inhibit the reaction via Le Chatelier's principle. Very low water content limits reactant mobility. | [12][15] |

Experimental Protocols

Chemical Synthesis: Robinson-Gabriel Reaction

A common laboratory method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[16][17]

-

Step 1: Synthesis of α-Acylamino Ketone (Dakin-West Reaction)

-

Reactants: Alanine and acetic anhydride are heated together.[17]

-

Catalysts: Dimethylamino pyridine (DMAP) and anhydrous sodium acetate are used to facilitate the reaction.[17]

-

Conditions: The reaction is typically carried out at 130 °C for approximately 5 hours.[17]

-

Product: 3-Acetamido-2-butanone is formed as the key intermediate.

-

-

Step 2: Cyclodehydration (Robinson-Gabriel Reaction)

-

Reactant: The α-acylamino ketone intermediate from Step 1.

-

Dehydrating Agent: Polyphosphoric acid (PPA) is used as a cyclic dehydration agent.[17]

-

Conditions: The mixture is heated to 150 °C for 2 hours.[17]

-

Purification: The final product, this compound, is purified by vacuum distillation.[17]

-

Yield: Total yields of around 30.5% have been reported for this two-step process.[17]

-

Extraction and Analysis from Food Matrices

Identifying and quantifying this compound in a complex food matrix requires a robust analytical workflow.

-

Sample Preparation: The food sample is homogenized. For solid samples, this may involve grinding or blending.

-

Extraction: Solid-Phase Microextraction (SPME) is a common, solvent-free technique used for extracting volatile and semi-volatile compounds. A fiber coated with a stationary phase is exposed to the headspace of the heated sample solution (e.g., 55 °C for 40 min).[18]

-

Desorption and Analysis: The SPME fiber is inserted into the heated injection port of a Gas Chromatograph (GC). The trapped analytes are thermally desorbed onto the GC column.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (e.g., a BR-5MS column).[18]

-

Identification: A Mass Spectrometer (MS) coupled to the GC detects the separated compounds. Identification of this compound is achieved by comparing its mass spectrum and retention time to that of an authentic standard.

Conclusion

This compound is a potent and significant aroma compound whose presence is a direct consequence of the Maillard reaction. Its formation from the interaction of sugar degradation products and amino acids, particularly 2,3-butanedione and alanine, is a classic example of flavor generation in thermally processed foods. Understanding the mechanistic pathways, the influence of process parameters like temperature and pH, and the analytical methods for its detection are crucial for the food industry in controlling and optimizing flavor profiles. For researchers in life sciences and drug development, the study of such heterocyclic compounds and their formation provides valuable insights into non-enzymatic reactions that also occur in biological systems.

References

- 1. 2,4,5-trimethyl oxazole [flavscents.com]

- 2. Showing Compound Trimethyloxazole (FDB019845) - FooDB [foodb.ca]

- 3. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,5 Trimethyloxazole Aroma & Flavour Chemical CAS 20662-84-4 – Augustus Oils Ltd [augustus-oils.ltd.uk]

- 6. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 9. labproinc.com [labproinc.com]

- 10. 2,4,5-trimethyl oxazole, 20662-84-4 [perflavory.com]

- 11. Maillard reaction - Wikipedia [en.wikipedia.org]

- 12. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]

- 14. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 17. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 18. Effects of sugars on the flavor and antioxidant properties of the Maillard reaction products of camellia seed meals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of Novel Reactions Involving 2,4,5-Trimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential novel reactions of 2,4,5-trimethyloxazole, a heterocyclic compound with growing interest in various chemical and pharmaceutical applications. This document details established synthetic protocols, explores avenues for novel reactivity, and discusses the significance of the oxazole core in the context of drug development and its interaction with biological signaling pathways.

Core Synthesis of this compound

The most established and well-documented synthesis of this compound involves a two-step process: the Dakin-West reaction followed by the Robinson-Gabriel synthesis.[1] This sequence utilizes readily available starting materials to first construct an α-acylaminoketone intermediate, which is then cyclized to form the target oxazole.

Experimental Protocol

Step 1: Dakin-West Reaction for α-Acylaminoketone Synthesis

The initial step involves the reaction of an amino acid, such as alanine, with an anhydride in the presence of a base.[2][3][4] The reaction proceeds through the acylation of the amino acid and subsequent formation of an oxazolone (azlactone) intermediate, which then reacts further to yield the α-acylaminoketone.[4][5]

-

Reactants: Alanine and acetic anhydride.

-

Catalysts: Dimethylamino pyridine (DMAP) and anhydrous sodium acetate.[1]

-

Procedure: A mixture of alanine and acetic anhydride (in a mole ratio of 1:11) is prepared. DMAP (in a 1:10 mole ratio to alanine) and anhydrous sodium acetate (in a 2.5:1 mole ratio to alanine) are added as catalysts.[1] The reaction mixture is heated to 130 °C and maintained for 5 hours.[1] The resulting product is the α-acylaminoketone intermediate.

Step 2: Robinson-Gabriel Synthesis of this compound

The α-acylaminoketone intermediate from the Dakin-West reaction is then subjected to cyclodehydration to form the oxazole ring.[6][7]

-

Reactant: α-acylaminoketone (Product I from Step 1).

-

Cyclic Dehydration Agent: Polyphosphoric acid (PPA).[1]

-

Procedure: The α-acylaminoketone is mixed with polyphosphoric acid in a 1:4 ratio.[1] The mixture is heated to 150 °C for 2 hours.[1] The final product, this compound, is then purified by vacuum distillation.[1]

Quantitative Data

The following table summarizes the optimized reaction conditions and yield for the synthesis of this compound.

| Reaction Stage | Reactants/Reagents | Catalysts/Dehydrating Agent | Temperature | Time | Overall Yield |

| Dakin-West Reaction | Alanine, Acetic Anhydride (1:11 mol/mol) | DMAP, Anhydrous Sodium Acetate | 130 °C | 5 h | - |

| Robinson-Gabriel Synthesis | α-acylaminoketone, Polyphosphoric Acid (1:4 ratio) | Polyphosphoric Acid | 150 °C | 2 h | 30.5%[1] |

Synthesis Workflow Diagram

Exploration of Novel Reactions: Photocycloaddition

While the Dakin-West and Robinson-Gabriel synthesis is well-established, the exploration of novel reactions involving this compound is an active area of research. One promising avenue is the use of photocycloaddition reactions to generate complex molecular architectures. Oxazoles can undergo regio- and diastereoselective photocycloaddition reactions with aldehydes to produce α-amino, β-hydroxy methyl ketones.

General Experimental Workflow

A solution of this compound and an appropriate aldehyde in a suitable solvent would be irradiated with UV light of a specific wavelength. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent would be removed, and the product purified using column chromatography.

General Photocycloaddition Reaction Diagram

This compound in Drug Development and Signaling Pathways

The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[8] Its derivatives have shown a wide range of pharmacological activities, including anticancer and antiviral properties.[8][9][10] This has led to the investigation of oxazole-containing molecules as potential inhibitors of various signaling pathways involved in disease.

Oxazoles as Bioisosteres

The oxazole nucleus can act as a bioisostere for other functional groups, such as amides or other heterocyclic rings.[11] This means it can mimic the steric and electronic properties of these groups, allowing for the modification of a drug's pharmacokinetic and pharmacodynamic properties while maintaining its biological activity.

Targeting Signaling Pathways